Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate is an organic compound with the molecular formula C16H24N2O5S It is a piperazine derivative, characterized by the presence of an ethoxy group, a methylphenyl group, and a sulfonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with piperazine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-((2-formyl-5-methylphenyl)sulfonyl)piperazine-1-carboxylate.
Reduction: Formation of ethyl 4-((2-ethoxy-5-methylphenyl)thio)piperazine-1-carboxylate.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate
- Ethyl 4-((2-ethoxy-5-chlorophenyl)sulfonyl)piperazine-1-carboxylate
- Ethyl 4-((2-ethoxy-5-fluorophenyl)sulfonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate is unique due to the specific combination of functional groups attached to the piperazine ring. The presence of the ethoxy and methyl groups on the phenyl ring, along with the sulfonyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds. These unique features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-5-methylphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-22-14-7-6-13(3)12-15(14)24(20,21)18-10-8-17(9-11-18)16(19)23-5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQBQPZTOWRYSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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